

# Psychometric Tools for Assessing Subjective DMT Experiences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N,N-Dimethyltryptamine** (DMT) is a potent endogenous psychedelic compound that induces profound and rapid alterations in consciousness.[1] Rigorous and standardized assessment of these subjective experiences is critical for understanding its therapeutic potential and neurobiological mechanisms. This document provides detailed application notes and protocols for key psychometric tools used in clinical and research settings to quantify the subjective effects of DMT.

# **Core Psychometric Instruments**

Several validated questionnaires are routinely used to measure the multifaceted experiences induced by DMT. The most prominent among these are the Hallucinogen Rating Scale (HRS), the 5-Dimensional Altered States of Consciousness rating scale (5D-ASC), and the Mystical Experience Questionnaire (MEQ-30).[2]

 Hallucinogen Rating Scale (HRS): Developed specifically to quantify the effects of intravenous DMT, the HRS is a comprehensive instrument designed to be administered retrospectively.[3][4] It assesses a wide range of perceptual, cognitive, emotional, and



somatic effects.[4] The scale has been shown to be sensitive to dose-dependent effects of DMT.[5]

- 5-Dimensional Altered States of Consciousness (5D-ASC) Scale: This questionnaire is a
  widely used tool for assessing non-ordinary states of consciousness induced by various
  methods, including psychedelic substances.[6][7] It provides a nuanced and structured
  evaluation of the experience, organized into five main dimensions and eleven lower-order
  scales.[6][8]
- Mystical Experience Questionnaire (MEQ-30): The MEQ-30 is a 30-item questionnaire designed to measure the occurrence and intensity of mystical-type experiences.[9] Such experiences are often considered a key mediator of the long-term therapeutic effects of psychedelics.[10] The MEQ-30 assesses four main domains: Mystical, Positive Mood, Transcendence of Time and Space, and Ineffability.[9][11]

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies employing intravenous DMT administration, providing an overview of the dose-dependent effects on the 5D-ASC and MEQ-30 scores.

Table 1: 5-Dimensional Altered States of Consciousness (5D-ASC) Scores

Data from a randomized, placebo-controlled study with 27 healthy participants receiving intravenous DMT.[6] Scores are presented as mean percentage of the maximum possible score ± Standard Error of the Mean (SEM).



| 5D-ASC<br>Dimension/<br>Subscale     | Placebo | Low<br>Infusion<br>(0.6<br>mg/min) | High<br>Infusion (1<br>mg/min) | Low Bolus<br>(15mg) +<br>Low<br>Infusion | High Bolus<br>(25mg) +<br>High<br>Infusion |
|--------------------------------------|---------|------------------------------------|--------------------------------|------------------------------------------|--------------------------------------------|
| Oceanic<br>Boundlessne<br>ss         | 2 ± 1   | 21 ± 5                             | 37 ± 6                         | 46 ± 6                                   | 62 ± 5                                     |
| Spiritual<br>Experience              | 3 ± 1   | 25 ± 6                             | 43 ± 7                         | 51 ± 7                                   | 68 ± 6                                     |
| Blissful State                       | 2 ± 1   | 22 ± 6                             | 39 ± 7                         | 49 ± 7                                   | 64 ± 6                                     |
| Experience of Unity                  | 2 ± 1   | 18 ± 5                             | 31 ± 6                         | 41 ± 7                                   | 57 ± 6                                     |
| Anxious Ego<br>Dissolution           | 3 ± 1   | 7 ± 2                              | 12 ± 3                         | 24 ± 5                                   | 35 ± 5                                     |
| Disembodime<br>nt                    | 3 ± 1   | 11 ± 4                             | 16 ± 4                         | 33 ± 7                                   | 41 ± 6                                     |
| Visionary<br>Restructuraliz<br>ation | 3 ± 1   | 35 ± 6                             | 55 ± 6                         | 65 ± 5                                   | 78 ± 3                                     |
| Complex<br>Imagery                   | 2 ± 1   | 36 ± 7                             | 58 ± 7                         | 68 ± 6                                   | 81 ± 4                                     |
| Elementary<br>Imagery                | 4 ± 2   | 40 ± 7                             | 61 ± 7                         | 71 ± 6                                   | 84 ± 4                                     |
| Audio-visual<br>Synesthesia          | 1 ± 1   | 18 ± 5                             | 32 ± 7                         | 42 ± 7                                   | 56 ± 7                                     |

Table 2: Mystical Experience Questionnaire (MEQ-30) Scores

Data from the same study as Table 1.[6] Scores are presented as mean percentage of the maximum possible score  $\pm$  SEM.



| MEQ-30<br>Factor                   | Placebo | Low<br>Infusion<br>(0.6<br>mg/min) | High<br>Infusion (1<br>mg/min) | Low Bolus<br>(15mg) +<br>Low<br>Infusion | High Bolus<br>(25mg) +<br>High<br>Infusion |
|------------------------------------|---------|------------------------------------|--------------------------------|------------------------------------------|--------------------------------------------|
| Mystical                           | 5 ± 2   | 26 ± 5                             | 41 ± 6                         | 49 ± 6                                   | 62 ± 5                                     |
| Positive<br>Mood                   | 4 ± 2   | 25 ± 6                             | 40 ± 7                         | 47 ± 7                                   | 55 ± 6                                     |
| Transcenden<br>ce of<br>Time/Space | 3 ± 1   | 26 ± 6                             | 43 ± 7                         | 54 ± 7                                   | 68 ± 5                                     |
| Ineffability                       | 4 ± 2   | 26 ± 6                             | 42 ± 7                         | 51 ± 7                                   | 65 ± 6                                     |
| MEQ-30 Total<br>Score              | 4 ± 1   | 26 ± 5                             | 41 ± 6                         | 50 ± 6                                   | 62 ± 5                                     |

# Experimental Protocols Intravenous (IV) DMT Administration Protocol

This protocol is a generalized representation based on published human studies.[1][6] All procedures must be conducted under strict medical supervision in a controlled clinical setting.

- · Participant Screening:
  - Thorough medical and psychiatric evaluation to ensure participant suitability.
  - Exclusion criteria typically include personal or family history of psychotic disorders, significant medical conditions, and current use of contraindicated medications.
  - Informed consent is obtained.
- Session Preparation:
  - Participants fast for a specified period (e.g., overnight) before the session.



- An intravenous catheter is inserted into a forearm vein for drug administration and, if applicable, another for blood sampling.[12]
- Baseline physiological measures (heart rate, blood pressure, etc.) and subjective ratings are collected.

#### DMT Administration:

- Bolus Injection: A specific dose of DMT fumarate (e.g., 15 mg or 25 mg) dissolved in sterile saline is administered intravenously over a short period (e.g., 30 seconds), followed by a saline flush.[1][6]
- Continuous Infusion: DMT is administered at a constant rate (e.g., 0.6 mg/min or 1.0 mg/min) using an infusion pump for a predetermined duration (e.g., 90 minutes).
- Bolus + Infusion: A bolus injection is given at the start, immediately followed by a
   continuous infusion to achieve a rapid onset and maintain a stable psychedelic state.
- Monitoring During the Session:
  - Continuous monitoring of vital signs.
  - Trained personnel are present to provide psychological support.
  - Subjective intensity ratings can be collected at regular intervals.
- Post-Infusion Period:
  - The infusion is stopped, and participants are monitored until the acute effects have fully subsided (typically within 15-30 minutes).[6][13]
  - The intravenous catheter is removed.

# **Psychometric Assessment Protocol**

Timing of Administration:



- Due to the intensity and short duration of the DMT experience, questionnaires are administered retrospectively.[4]
- A typical time point for administration is 150 minutes after the start of drug administration,
   allowing for the complete resolution of acute effects and a period of initial reflection.[6]

#### Setting for Assessment:

- The assessment should take place in a quiet and comfortable room to facilitate concentration and recall.
- A researcher should be present to provide instructions and clarify any questions the participant may have.

#### Instructions to Participants:

- Participants are instructed to complete the questionnaires based on the peak effects of the experience they have just had.
- For the MEQ-30, respondents rate the degree to which they experienced various phenomena on a 6-point scale (0=none, not at all; 5=extreme).[9]
- For the 5D-ASC, participants rate their experience on a visual analog scale or Likert scale.

#### Data Collection and Scoring:

- Completed questionnaires are collected for scoring according to the specific manual for each instrument.
- Scores for subscales and total scores are calculated to provide a quantitative profile of the subjective experience.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for a human DMT study.





Click to download full resolution via product page

Caption: Relationship between DMT experience and psychometric tools.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. Assessment of the acute subjective psychedelic experience: A review of patient-reported outcome measures in clinical research on classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response study of N,N-dimethyltryptamine in humans. II. Subjective effects and preliminary results of a new rating scale PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maps.org [maps.org]







- 5. researchgate.net [researchgate.net]
- 6. Acute effects of intravenous DMT in a randomized placebo-controlled study in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 7. osf.io [osf.io]
- 8. researchgate.net [researchgate.net]
- 9. psychology-tools.com [psychology-tools.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the peak experience scale as a rapid assessment tool for the strength of a psychoactive experience with 5-MeO-DMT PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Model for the Application of Target-Controlled Intravenous Infusion for a Prolonged Immersive DMT Psychedelic Experience PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Psychometric Tools for Assessing Subjective DMT Experiences: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679369#psychometric-tools-for-assessing-subjective-dmt-experiences]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com